[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate
Overview
Description
[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and bromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and substitution to form the desired compound. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
[4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, the compound’s unique structure and functional groups make it a subject of interest for developing new pharmaceuticals. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties. Clinical studies may explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-[6-Amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate include:
- Dichloroanilines
- Caffeine
- Cholic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural arrangement
Properties
IUPAC Name |
[4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O6/c1-11(30)34-22-16(25)7-12(8-18(22)33-4)19-15(10-26)23(27)35-24-20(19)21(28-29-24)14-9-13(31-2)5-6-17(14)32-3/h5-9,19H,27H2,1-4H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGSPLVXTYJMHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C2C(=C(OC3=NNC(=C23)C4=C(C=CC(=C4)OC)OC)N)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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